2-Fluoro-4-(3-methoxyphenyl)benzonitrile
Overview
Description
2-Fluoro-4-(3-methoxyphenyl)benzonitrile, or FMOB, is a fluorinated aromatic nitrile that has been used in various scientific applications, including organic synthesis, drug development, and materials science. FMOB is a relatively new compound, first reported in the literature in 2010. It has since become an important tool in the lab, due to its unique properties.
Scientific Research Applications
Fluorescent Probes for Sensing pH and Metal Cations
Research has shown the potential of certain fluorophenol derivatives for application as fluorescent probes. These compounds demonstrate sensitivity to pH changes and the ability to detect specific metal cations, attributes that can be linked to the high acidity of the fluorophenol moiety. This property suggests possible applications in biological and chemical sensing technologies (Tanaka et al., 2001).
Development of Molecular Imaging Probes
In the context of Alzheimer's disease, specific derivatives of methoxyphenyl have been utilized in the development of molecular imaging probes. These probes are effective in quantifying serotonin receptors in the brain, which is significant for understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).
Nerve-Highlighting Fluorescent Contrast Agents
In surgical procedures, nerve-sparing is crucial to prevent chronic pain and loss of function. Research indicates that certain benzonitrile derivatives can act as nerve-highlighting fluorescent contrast agents. These agents, after systemic administration, render nerves fluorescent, aiding in nerve-sparing image-guided surgery (Gibbs-Strauss et al., 2011).
Radical Anions in Arylation of Fluorinated Benzonitriles
The radical anions of benzonitriles, including methoxybenzonitrile derivatives, have been studied for their potential in the arylation of fluorinated benzonitriles. This method provides a new approach to synthesizing fluorinated cyanobisarenes and expands the scope of applications in organic synthesis (Peshkov et al., 2019).
Synthesis of Fluorinated Heterocyclic Compounds
Methoxyacrylic acid esters and chlorides, related to 2-fluoro-4-(3-methoxyphenyl)benzonitrile, have been utilized in the synthesis of various fluorinated heterocyclic compounds. This showcases the compound's versatility in creating diverse chemical structures of potential pharmacological interest (Shi et al., 1996).
Antimicrobial Activity of Schiff Bases
Research involving the synthesis of novel Schiff bases using derivatives of this compound has indicated significant antimicrobial activity. This finding opens up potential applications in the development of new antimicrobial agents (Puthran et al., 2019).
Properties
IUPAC Name |
2-fluoro-4-(3-methoxyphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-16)14(15)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVFSVRNEYXKDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743052 | |
Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-62-2 | |
Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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